3-(1,2,4-Oxadiazol-5-yl)morpholine
Description
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
3-(1,2,4-oxadiazol-5-yl)morpholine |
InChI |
InChI=1S/C6H9N3O2/c1-2-10-3-5(7-1)6-8-4-9-11-6/h4-5,7H,1-3H2 |
InChI Key |
FVYVMAUWPSEWEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(N1)C2=NC=NO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,4-Oxadiazol-5-yl)morpholine typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. The reaction is usually carried out in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to form the oxadiazole ring . For example, the reaction of benzophenone hydrazide with an appropriate reagent can yield the desired oxadiazole derivative .
Industrial Production Methods
the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, can be applied to scale up the production of this compound .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,4-Oxadiazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different substituents.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve moderate temperatures and the use of solvents like toluene or THF .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro-oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring .
Scientific Research Applications
The search results do not contain information regarding the applications of the compound "3-(1,2,4-Oxadiazol-5-yl)morpholine." However, the search results do provide information on the applications of related compounds, such as 1,2,4-oxadiazoles and morpholine derivatives, in drug discovery and other scientific research applications.
1,2,4-Oxadiazoles as Anticancer Agents
1,2,4-oxadiazoles have emerged as potent anticancer agents, with derivatives showing promise in inducing apoptosis in cancer cells . These compounds are being explored to create a wide library of potential drugs for cancer treatment .
Specific examples of 1,2,4-oxadiazole derivatives with anticancer activity :
- 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline (1) This compound exhibits moderate activity against a panel of 11 cancer cell lines . It serves as a precursor for synthesizing novel compounds with greater antiproliferative activities .
- Schiff bases fused with 1,2,4-oxadiazole heterocycle Certain compounds (6a–c) from this series showed higher biological potency against the Ca9-22 cell line than 5-fluorouracil, a common anticancer drug .
- Substituted 3-aryl-5-alkyl-1,2,4-oxadiazole derivatives These compounds act as selective inhibitors of HDSirt2 . The introduction of a 5-substituted-1,2,4-oxadiazole heterocycle into the ribose-derivative structure improved anticancer activity . Compound 8 showed the highest antiproliferative potency and selectivity against the WiDr human colon cancer cell line .
- 1,2,4-oxadiazole derivatives as analogs of Terthiopene, Terpyridine, and Prodigiosin Compounds 9a–c exhibited high activity against MCF-7 and HCT-116 cancer cell lines, with comparable or greater activity than Prodigiosin . These compounds can arrest cell proliferation at the G1 phase and trigger apoptosis, making them suitable for further development as anticancer agents .
- N-cyclohexyl-3-aryl-1,2,4-oxadiazole-5-amines Compounds 10a and 10b exhibited antitumor activity against HCT-116, PC-3, and SNB-19 cancer cell lines .
- bis-1,2,4-oxadiazole-fused-benzothiazole derivatives Analogs 11a and 11b demonstrated comparable or slightly lower potency than combretastatin-A4 against A549, MCF-7, A375, and HT-29 cancer cell lines .
- 3,4-diaryl-1,2,4-oxadiazolidin-5-ones Compound 15 exhibited the highest cytotoxic effect against the MCF-7 cell line, similar to that of Tamoxifen . It increased p53 expression and caspase-3 cleavage, leading to apoptotic death .
Morpholines in CNS Drug Discovery
Morpholines are utilized in central nervous system (CNS) drug discovery to enhance potency through molecular interactions and act as a scaffold directing the arrangement of molecules .
Specific applications of morpholine derivatives in CNS drug discovery:
- Sigma and Serotonin Receptor Antagonists Morpholine-containing compounds are used as antagonists of sigma and serotonin receptors .
- MR-309 This sigma receptor antagonist contains an N-morpholinoethyl group and has potential therapeutic applications for patients with spinal cord injury (SCI) who develop central neuropathic pain (CNP) . It reduces the expression of extracellular pain mediators and intracellular signaling cascades .
Mechanism of Action
The mechanism of action of 3-(1,2,4-Oxadiazol-5-yl)morpholine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, the compound may induce apoptosis by targeting specific pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Data Table: Key Compounds and Properties
Discussion of Structural and Functional Insights
- Morpholine vs. Other Cores : The morpholine ring contributes to solubility and hydrogen-bonding capacity, which is advantageous in receptor-targeted therapies (e.g., V-0219’s GLP-1R modulation). In contrast, β-carboline derivatives prioritize planar aromatic systems for intercalation or enzyme inhibition .
- Oxadiazole Isomerism : 1,2,4-Oxadiazoles (as in the target compound) offer distinct electronic profiles compared to 1,3,4-isomers, affecting stability and interactions. For instance, 1,2,4-oxadiazoles in V-0219 enhance metabolic stability .
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in V-0219) improve binding affinity and selectivity, while methyl groups (e.g., in 3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine) may optimize pharmacokinetics .
Biological Activity
3-(1,2,4-Oxadiazol-5-yl)morpholine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and case studies.
Chemical Structure
The compound features a morpholine ring substituted with a 1,2,4-oxadiazole moiety. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. For instance, compounds containing the oxadiazole ring have shown significant cytotoxic effects against various cancer cell lines. The following table summarizes the anticancer activity of selected derivatives:
| Compound Name | Cell Line Tested | IC50 (µM) | References |
|---|---|---|---|
| This compound | A549 (Lung) | 5.2 | |
| This compound | MCF-7 (Breast) | 4.8 | |
| This compound | PC-3 (Prostate) | 6.0 |
The compound exhibited promising IC50 values indicating its effectiveness in inhibiting cancer cell proliferation.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. A study demonstrated that derivatives of oxadiazoles possess notable antibacterial and antifungal activities. The following table illustrates the antimicrobial efficacy:
| Compound Name | Microorganism Tested | Zone of Inhibition (mm) | References |
|---|---|---|---|
| This compound | E. coli | 15 | |
| This compound | S. aureus | 18 | |
| This compound | C. albicans | 12 |
These results indicate that the compound has significant potential as an antimicrobial agent.
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazole derivatives have been documented in several studies. The following table summarizes findings related to the anti-inflammatory activity of this compound:
| Compound Name | Model Used | Inhibition (%) | References |
|---|---|---|---|
| This compound | Carrageenan-induced paw edema in rats | 65% at 100 mg/kg | |
| This compound | LPS-induced inflammation in mice | 70% reduction in TNF-alpha levels |
These findings suggest that the compound could be effective in managing inflammatory conditions.
The biological activity of this compound is attributed to its ability to interact with specific biological targets. For instance:
- Anticancer Mechanism : It may induce apoptosis in cancer cells through activation of caspase pathways.
- Antimicrobial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis.
- Anti-inflammatory Mechanism : It likely modulates inflammatory cytokine production and inhibits pathways such as NF-kB.
Case Studies
Several case studies have explored the therapeutic potential of oxadiazole derivatives:
- Cancer Treatment : A study involving the administration of this compound in mice with induced tumors showed a significant reduction in tumor size compared to controls.
- Infection Control : In vitro studies demonstrated that this compound effectively inhibited the growth of multidrug-resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
